4-(1-Naphthylvinyl)pyridine

Description

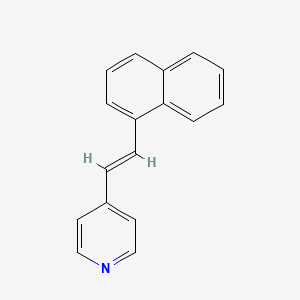

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKDRTOVVLNOLV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-56-7, 16375-78-3 | |

| Record name | Naphthylvinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylvinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHYLVINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 4-(1-Naphthylvinyl)pyridine

Abstract

4-(1-Naphthylvinyl)pyridine (4-NVP) is a prominent member of the arylvinylpyridine family of photoresponsive molecules. Its unique structure, featuring a pyridine ring conjugated to a naphthalene moiety through a vinyl linker, endows it with a rich set of photophysical and photochemical properties. These include reversible E/Z photoisomerization and [2+2] photocycloaddition, making it a molecule of significant interest for the development of advanced materials in fields such as energy storage, sensing, and biomaterials.[1] This technical guide provides an in-depth exploration of the core photophysical characteristics of (E)-4-(1-Naphthylvinyl)pyridine, grounded in experimental data and established analytical protocols. We will cover its optimized synthesis, absorption and emission characteristics, key photoreactivities, and the standard methodologies for quantifying its performance metrics, such as fluorescence quantum yield and lifetime. This document is intended for researchers and professionals in chemistry, materials science, and drug development who seek a comprehensive understanding of this versatile molecular platform.

Optimized Synthesis of (E)-4-(1-Naphthylvinyl)pyridine

The stereochemical purity of 4-NVP is paramount for predictable photophysical behavior, as the (E)- and (Z)-isomers possess distinct properties. While classical methods like the Wittig olefination are viable, they often yield isomer mixtures that necessitate challenging purification steps.[2][3] A superior and more facile strategy for obtaining the highly stereopure (E)-isomer is the Horner–Wadsworth–Emmons (HWE) reaction.[1][3] This method offers high stereoselectivity and a streamlined work-up procedure, making it the preferred route for accessing high-purity (E)-4-NVP.[1]

Horner–Wadsworth–Emmons Synthesis Workflow

The HWE reaction provides a reliable path to the desired (E)-isomer. The causality behind its stereoselectivity lies in the thermodynamic stability of the intermediate oxyphosphorane, which preferentially forms the anti-conformation, leading directly to the (E)-alkene upon elimination of the phosphate byproduct.

Caption: Horner–Wadsworth–Emmons (HWE) reaction pathway for (E)-4-NVP synthesis.

Experimental Protocol: HWE Synthesis

This protocol is a representative procedure adapted from literature reports.[2]

-

Phosphonate Ester Synthesis: Reflux 1-(chloromethyl)naphthalene with a stoichiometric equivalent of triethyl phosphite. The reaction (an Arbuzov reaction) is typically run neat or in a high-boiling solvent and monitored until completion. The product, diethyl (1-naphthylmethyl)phosphonate, can be purified by vacuum distillation.

-

Ylide Formation: In an inert, dry atmosphere, suspend a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Add the diethyl (1-naphthylmethyl)phosphonate dropwise to the cooled base suspension. Allow the mixture to stir and warm to room temperature to ensure complete deprotonation and formation of the nucleophilic phosphorus ylide.

-

Olefination: Add pyridine-4-carboxaldehyde dropwise to the ylide solution. The reaction is typically stirred overnight at room temperature.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (DCM). Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure (E)-4-(1-Naphthylvinyl)pyridine as a solid.[2]

Core Photophysical & Photochemical Properties

The photophysics of 4-NVP are governed by electronic transitions within its extended π-conjugated system. These processes are sensitive to the molecule's environment and can be triggered by light to induce structural changes.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Absorption and Emission Spectroscopy

Absorption: In a neutral solvent like chloroform, (E)-4-NVP exhibits a strong absorption band with a maximum (λmax) at approximately 328 nm.[2][4] This absorption corresponds to a π-π* electronic transition within the conjugated system. In methanol, the peak is observed at 331.0 nm.[5]

A key characteristic of 4-NVP is its response to acidic conditions. Upon protonation of the pyridine nitrogen with an acid like HCl, the absorption spectrum undergoes a significant bathochromic (red) shift.[5][6] The longest absorption band shifts to approximately 360 nm, with the shoulder extending beyond 400 nm.[5] This shift is critical as it allows for the molecule to be excited by lower-energy visible light, enabling new photochemical reaction pathways.[5][7]

Emission: The fluorescence properties of 4-NVP are also of interest. While data on the pure compound is sparse in the reviewed literature, a 1:1 cocrystal of (E)-4-(1-Naphthylvinyl)pyridine and its structural isomer, (E)-4-(2-Naphthylvinyl)pyridine, displays an emission maximum at 485 nm.[2][4] This emission is red-shifted compared to that of pure (E)-4-NVP, indicating intermolecular interactions in the solid state influence the emissive properties.[2]

Photo-induced Reactivity

(E)-4-NVP is defined by its photoreactivity, primarily undergoing two distinct transformations upon irradiation.

-

E/Z (trans/cis) Photoisomerization: When solutions of (E)-4-NVP are exposed to UV light (e.g., 395 nm), it undergoes isomerization to the (Z)-isomer.[2][4][8] This process involves rotation around the central carbon-carbon double bond in the excited state. While solutions are stable indefinitely in the dark, they will slowly convert to the (Z)-isomer under ambient light.[2][4] This reversible process is a cornerstone of its application in molecular switches.[8][9]

-

[2+2] Photodimerization: In solution, (E)-4-NVP can undergo a [2+2] cycloaddition reaction with another molecule to form a cyclobutane dimer.[5] Under neutral conditions, this reaction has low stereoselectivity, yielding a mixture of possible dimer products.[5][7] However, in acidic media, the protonated pyridinium moieties pre-organize through cation-π interactions with the naphthalene rings of adjacent molecules.[5][6] This templating effect leads to a highly stereoselective reaction, affording the syn-head-to-tail (syn-HT) dimer in high yields upon irradiation with either UV or visible light.[5]

Caption: Key photoreactions of (E)-4-NVP: E/Z isomerization and [2+2] cycloaddition.

Quantitative Photophysical Parameters

To fully characterize a fluorophore like 4-NVP, quantitative measurements of its fluorescence quantum yield and lifetime are essential. These parameters provide direct insight into the efficiency and dynamics of the excited state.

| Parameter | Symbol | Description | Typical Value (in Chloroform) |

| Absorption Maximum | λabs | Wavelength of maximum light absorption. | ~328 nm[2][4] |

| Molar Absorptivity | ε | Measure of how strongly the molecule absorbs light at λabs. | Data not available |

| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | Data not available for pure compound |

| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Data not available |

| Fluorescence Lifetime | τF | Average time the molecule spends in the excited state. | Data not available |

Table 1: Summary of Core Photophysical Properties of (E)-4-(1-Naphthylvinyl)pyridine.

Standardized Protocols for Photophysical Characterization

The following sections detail the self-validating, standardized protocols required to determine the key quantitative photophysical parameters for 4-NVP.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[10] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] The most reliable method for its determination is the comparative method, which benchmarks the test sample against a standard with a well-characterized quantum yield.[11]

-

Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap reasonably well with 4-NVP. A common standard for this spectral region is quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546).

-

Prepare Solutions: Prepare a series of dilute solutions of both the 4-NVP sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU in a 10 mm path-length cuvette to minimize inner filter effects.[11]

-

Acquire Spectra:

-

Record the UV-Vis absorption spectrum for each solution.

-

Record the fluorescence emission spectrum for each solution, using the same excitation wavelength (λex) for all samples. The excitation wavelength should be one where both the sample and standard have significant absorbance.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at λex. The plot should be linear.

-

Determine the gradient (slope) of the line for both the sample (GradSample) and the standard (GradStd).

-

-

Calculate Quantum Yield: The quantum yield of the sample (ΦSample) is calculated using the following equation:

ΦSample = ΦStd × (GradSample / GradStd) × (η2Sample / η2Std)

Where ΦStd is the quantum yield of the standard, Grad are the gradients from the plots, and η is the refractive index of the solvent used for the sample and standard.[11] If the same solvent is used, the refractive index term cancels out.

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[12] It is an intrinsic property that is sensitive to the molecular environment and quenching processes.[12][13] The gold-standard technique for its measurement is Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of 4-NVP, ensuring the absorbance at the excitation wavelength is low to avoid artifacts.

-

Data Acquisition:

-

The sample is excited by the pulsed light source. The system records the time difference between the excitation pulse and the detection of the first emitted fluorescence photon.

-

This process is repeated millions of times, building a histogram of the number of photons detected versus their arrival time after excitation. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential decay model.[12] For a simple system, a single-exponential decay is expected: I(t) = I₀ * exp(-t/τ) Where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.[12]

-

Deconvolution software is used to fit the experimental data, accounting for the instrument response function (IRF), to extract the true fluorescence lifetime(s) of the sample.

-

Conclusion

(E)-4-(1-Naphthylvinyl)pyridine is a molecule with a rich and tunable set of photophysical properties. Its straightforward, stereoselective synthesis via the Horner–Wadsworth–Emmons reaction makes it readily accessible for research and development. The core characteristics—strong UV absorption, environment-sensitive photoreactivity including E/Z isomerization and stereoselective [2+2] dimerization—provide a robust platform for the design of smart materials. For drug development professionals, its photoresponsive nature could be harnessed for photodynamic therapy or targeted drug release applications. This guide has outlined both the fundamental properties of 4-NVP and the rigorous, validated protocols necessary to quantify its performance, providing a comprehensive resource for scientists aiming to exploit its potential.

References

-

Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]

-

Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]

-

ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]

-

ResearchGate. (2024). Molecular structures of (Z)-4-(1-naphthylvinyl)pyridine...[Link]

-

Cambridge Open Engage. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]

-

Yamada, S., & Nojiri, Y. (2018). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 23(10), 2643. [Link]

-

Semantic Scholar. (2018). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]

-

ChemRxiv. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]

-

ResearchGate. (2018). (PDF) [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]

-

Wikipedia. Quantum yield. [Link]

-

Wikipedia. Photoisomerization. [Link]

-

Canadian Journal of Chemistry. (2024). This compound and Related Compounds. [Link]

-

ACS Publications. (2023). Solid-State Photodimerization Reaction with Photosalient Effect and Photophysical and Electrochemical Properties of N-Methylated 1-Naphthylvinyl-4-Quinoline. [Link]

-

Royal Society of Chemistry. (2015). Domino-Synthesis and Fluorescent Properties...[Link]

-

Taylor & Francis Online. (2022). Photoisomerization – Knowledge and References. [Link]

-

ResearchGate. (2019). Fluorescence lifetime (ns) data of 1 in different solvents. [Link]

-

RSC Publishing. (2014). Reverse solvatochromism in solvent binary mixtures...[Link]

-

University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

RSC Publishing. (2017). Fluorescence quantum yield rationalized by the magnitude of the charge transfer...[Link]

-

MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

-

RSC Publishing. (2024). Control of the fluorescence lifetime in dye based nanoparticles. [Link]

-

National Center for Biotechnology Information. (1992). Fluorescence lifetime imaging. [Link]

-

SCIRP. (2014). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

-

Edinburgh Instruments. (2023). What is Fluorescence Lifetime?[Link]

-

PubMed. (1997). Fluorescence lifetime measurement via a radionuclide-scintillation light source and analog cross correlation. [Link]

-

ACS Publications. (2014). Solvatochromic Shifts in UV-Vis Absorption Spectra...[Link]

-

Acta Physico-Chimica Sinica. (1998). Problems in Measurement of Organic Molecular β by the Solvatochromism. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Photoisomerization - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. edinst.com [edinst.com]

- 13. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-Naphthylvinyl)pyridine: Chemical Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1-Naphthylvinyl)pyridine (4-1-NVP), a molecule of significant interest in materials science and medicinal chemistry. We will delve into the intricacies of its chemical structure, explore its various isomers, and present detailed, field-proven synthetic protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of photoresponsive materials and novel therapeutic agents. We will emphasize the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Introduction: The Significance of this compound

Arylvinylpyridines are a class of organic compounds that have garnered considerable attention due to their unique photochemical properties, including photoisomerization and [2+2] cycloaddition.[1] These characteristics make them promising candidates for the development of light-responsive materials for applications in energy storage, biomaterials, and sensing.[1][2] this compound, in particular, stands out due to the incorporation of the bulky naphthyl group, which significantly influences its solid-state packing and photoreactivity.[2][3] Furthermore, derivatives of naphthylvinylpyridine have been investigated for their anticholinergic activity, specifically their ability to inhibit the enzyme choline acetyltransferase, indicating their potential in drug development.[4]

This guide will provide a detailed exploration of the chemical architecture of 4-1-NVP and its isomers, followed by a critical analysis of synthetic strategies, with a focus on achieving high stereoselectivity and purity.

Chemical Structure and Isomerism

The core structure of this compound consists of a pyridine ring linked to a naphthalene ring through a vinyl bridge. The point of attachment on the naphthalene ring and the geometry around the double bond give rise to several isomers.

Stereoisomers: (E)- and (Z)-4-(1-Naphthylvinyl)pyridine

The presence of the carbon-carbon double bond in the vinyl linker leads to the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

-

(E)-4-(1-Naphthylvinyl)pyridine ((E)-4-1-NVP): In this isomer, the pyridine and naphthalene rings are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.[3][5]

-

(Z)-4-(1-Naphthylvinyl)pyridine ((Z)-4-1-NVP): Here, the pyridine and naphthalene rings are on the same side of the double bond, leading to increased steric strain.[3][5]

The stereochemistry of these isomers plays a crucial role in their packing in the solid state and, consequently, their photochemical behavior.[2]

Structural Isomers: Positional Isomerism

The point of attachment of the vinylpyridine moiety to the naphthalene ring also results in structural isomers. The most common of these is:

-

(E)-4-(2-Naphthylvinyl)pyridine ((E)-4-2-NVP): In this isomer, the vinylpyridine group is attached to the 2-position of the naphthalene ring.[3][5] This seemingly subtle change in connectivity can lead to significant differences in the compound's physical and photochemical properties.[1]

Synthesis of this compound: A Comparative Analysis

The synthesis of 4-1-NVP can be approached through several olefination reactions. The choice of method significantly impacts the stereoselectivity, yield, and purification process.

The Wittig Olefination: A Classical but Challenging Route

The Wittig reaction is a widely used method for forming alkenes. However, for the synthesis of (E)-4-1-NVP, it presents notable challenges.

Workflow for Wittig Olefination:

Caption: Wittig olefination pathway for the synthesis of this compound.

Causality and Insights:

The Wittig reaction often yields a mixture of (E) and (Z) isomers. In the case of 4-1-NVP, a 70:30 mixture of (E):(Z) isomers is typically obtained.[1] The primary drawback of this method lies in the purification process. The reaction produces triphenylphosphine oxide as a byproduct, which is notoriously difficult to separate from the desired product.[1] Furthermore, the separation of the (E) and (Z) isomers via flash chromatography is challenging and leads to a significant reduction in the overall yield.[1]

The Horner–Wadsworth–Emmons (HWE) Reaction: A Superior Strategy for Stereoselectivity

The Horner–Wadsworth–Emmons (HWE) reaction offers a significant advantage over the Wittig reaction by providing high (E)-stereoselectivity and a more straightforward purification process.[2][3]

Workflow for Horner–Wadsworth–Emmons (HWE) Reaction:

Caption: Horner–Wadsworth–Emmons (HWE) reaction for the stereoselective synthesis of (E)-4-1-NVP.

Causality and Insights:

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less sterically hindered than the corresponding phosphorus ylide in the Wittig reaction. This leads to a strong preference for the formation of the thermodynamically more stable (E)-isomer. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying the purification process and leading to a highly stereopure product with minimal need for chromatography.[2][3]

Experimental Protocols

The following protocols are based on established and validated procedures.[3]

Protocol for Horner–Wadsworth–Emmons (HWE) Synthesis of (E)-4-(1-Naphthylvinyl)pyridine

Materials:

-

1-(Chloromethyl)naphthalene

-

Triethyl phosphite

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Pyridinecarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Dichloromethane (DCM)

-

Magnesium sulfate

-

Hexane

Procedure:

-

Synthesis of Diethyl (1-naphthylmethyl)phosphonate:

-

Under a nitrogen atmosphere, add triethyl phosphite (14.8 mL, 86.3 mmol) to 1-(chloromethyl)naphthalene (15.2 g, 86.2 mmol).

-

Stir the mixture vigorously for 20 minutes at room temperature.

-

Reflux the reaction mixture under nitrogen for 7 hours. The solution will turn light amber.

-

Allow the reaction to cool to room temperature. The crude diethyl (1-naphthylmethyl)phosphonate can be used in the next step without further purification.

-

-

Synthesis of (E)-4-(1-Naphthylvinyl)pyridine:

-

Dissolve the crude diethyl (1-naphthylmethyl)phosphonate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6–2.5 M in hexanes) dropwise until a persistent color change is observed, indicating the formation of the carbanion.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Add 4-pyridinecarboxaldehyde (2.4 mL, 25.4 mmol) dropwise to the reaction mixture.

-

Stir the reaction overnight (approximately 12 hours) at room temperature.

-

Quench the reaction by adding 50 mL of a saturated ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over magnesium sulfate.

-

Filter and concentrate the solution in vacuo to obtain a light orange oil.

-

Wash the oil with hexane to induce solidification, yielding a light beige solid.

-

Characterization and Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following data corresponds to the (E)-isomer of this compound.[3]

| Technique | Solvent | Chemical Shifts (δ, ppm) |

| ¹H-NMR | CDCl₃ | 8.63 (d, 2H, Ar-H), 8.20 (d, 1H, Ar-H), 8.12 (d, 1H, trans-alkene, J = 16 Hz), 7.89 (t, 2H, Ar-H), 7.78 (d, 1H, Ar-H), 7.55 (m, 3H, Ar-H), 7.48 (d, 2H, Ar-H), 7.09 (d, 1H, trans-alkene, J = 16 Hz) |

| ¹³C-NMR | CDCl₃ | 150.26, 144.86, 133.80, 133.74, 131.33, 130.90, 129.15, 129.03, 128.80, 126.53, 126.11, 125.66, 124.24, 123.47, 121.08 |

Interpretation: The large coupling constant (J = 16 Hz) for the alkene protons in the ¹H-NMR spectrum is characteristic of a trans configuration, confirming the formation of the (E)-isomer.

Photochemical Properties and Applications

The photochemical behavior of 4-1-NVP is a key area of interest.

[2+2] Cycloaddition

In the solid state, upon irradiation with UV light, appropriately aligned molecules of (E)-4-1-NVP can undergo a [2+2] cycloaddition reaction to form a cyclobutane dimer.[6] This reversible photodimerization is the basis for its application in photoresponsive materials.[1] The efficiency and stereoselectivity of this reaction are highly dependent on the crystal packing of the molecules.[2]

Conceptual Diagram of Photodimerization:

Caption: Reversible [2+2] photodimerization of (E)-4-(1-Naphthylvinyl)pyridine.

Influence of Acidic Conditions

In acidic solutions, the pyridine nitrogen of 4-1-NVP becomes protonated. This can lead to a red shift in the UV-vis absorption spectrum.[6] This protonation can also facilitate pre-organization of the molecules through cation-π interactions, leading to enhanced stereoselectivity in the photodimerization reaction in solution.[6]

Conclusion

This compound and its isomers are versatile molecules with significant potential in both materials science and medicinal chemistry. The Horner–Wadsworth–Emmons reaction provides a superior synthetic route to the highly desirable (E)-isomer, offering high stereoselectivity and simplified purification. A thorough understanding of the structure-property relationships of these compounds is essential for the rational design of novel photoresponsive materials and therapeutic agents. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating class of molecules.

References

-

Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry, 102(10), 794-801. [Link][1][3]

-

ResearchGate. (n.d.). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Image]. Retrieved from [Link]5]

-

ResearchGate. (2024, May 29). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Retrieved from [Link]2]

-

ChemRxiv. (2024, February 28). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]]

-

PubChem. (n.d.). 4-1-Naphthyl-vinylpyridine. Retrieved from [Link]]

-

ChemRxiv. (n.d.). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]]

-

Ito, Y., Takada, K., & Nakajima, Y. (2017). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 22(11), 1895. [Link][6]

-

Wikipedia. (n.d.). Naphthylvinylpyridine. Retrieved from [Link]4]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Naphthylvinylpyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(1-Naphthylvinyl)pyridine for preliminary studies

An In-depth Technical Guide to the Synthesis of 4-(1-Naphthylvinyl)pyridine for Preliminary Studies

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of this compound. The document evaluates multiple synthetic strategies, with a primary focus on the Horner-Wadsworth-Emmons (HWE) and Mizoroki-Heck reactions as preferred methods for achieving high yield and stereoselectivity of the desired (E)-isomer. The guide delves into the mechanistic rationale behind experimental choices, offers step-by-step protocols for synthesis and purification, and presents expected characterization data. The aim is to equip scientific professionals with the necessary knowledge to confidently replicate and adapt these procedures for their research and development needs.

Introduction and Strategic Overview

This compound (4-NVP) is a versatile pyridine-containing styrenic compound of significant interest in materials science and coordination chemistry. Its rigid structure, combining a naphthalene moiety with a pyridine ring through a vinyl linker, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and photoresponsive materials. The nitrogen atom on the pyridine ring provides a coordination site for metal ions, while the extended π-system of the molecule can impart desirable photophysical properties.

The synthesis of 4-NVP, specifically the thermodynamically more stable (E)-isomer, is crucial for ensuring structural homogeneity in subsequent applications. While several olefination strategies exist, this guide will focus on two robust and highly recommended methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck reaction .

A classic approach, the Wittig reaction, is often considered but presents significant challenges. It typically yields a difficult-to-separate mixture of (E) and (Z) isomers and produces triphenylphosphine oxide (TPPO) as a byproduct, the removal of which complicates purification and often reduces the final yield[1][2]. Therefore, for preliminary studies requiring high purity and isomeric control, the HWE and Heck reactions offer superior alternatives.

Recommended Synthetic Pathway 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful modification of the Wittig reaction that offers two primary advantages: the formation of a water-soluble phosphate byproduct that is easily removed during aqueous workup, and a strong stereochemical preference for the (E)-alkene product[3][4]. This pathway involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Mechanistic Rationale

The high (E)-selectivity stems from the stereochemistry of the intermediate addition. The reaction proceeds through a transient oxaphosphetane intermediate. The thermodynamic stability of having the bulky naphthalene and pyridine groups in a trans orientation in the lowest energy transition state directs the reaction towards the formation of the (E)-alkene upon elimination of the phosphate byproduct.

The synthesis is a two-step process:

-

Arbuzov Reaction: Formation of the diethyl 1-naphthylmethyl phosphonate precursor from 1-(chloromethyl)naphthalene and triethyl phosphite.

-

HWE Olefination: Deprotonation of the phosphonate with a strong base to form the nucleophilic carbanion, followed by condensation with 4-pyridinecarboxaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure[1][5].

Step 1: Synthesis of Diethyl 1-Naphthylmethyl Phosphonate

-

To a round-bottom flask under a nitrogen atmosphere, add 1-(chloromethyl)naphthalene (15.2 g, 86.2 mmol).

-

Add triethyl phosphite (14.8 mL, 86.3 mmol) and stir the mixture vigorously for 20 minutes at room temperature.

-

Fit the flask with an air-cooled condenser and reflux the reaction mixture under nitrogen for 7 hours. The solution will change color to a light amber.

-

After cooling, the resulting oil can be used directly in the next step without further purification. The expected yield is approximately 96-97%.

Step 2: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine

-

Dissolve the diethyl 1-naphthylmethyl phosphonate from the previous step (23.2 g, 79.4 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (33.4 mL of a 2.5 M solution in hexanes, 83.5 mmol) dropwise via syringe. Stir the resulting deep red-orange solution for 1 hour at -78 °C.

-

Add 4-pyridinecarboxaldehyde (7.5 mL, 79.4 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light orange oil.

-

Wash the oil with hexanes to induce solidification, yielding the product as a light beige solid. Expected yield is approximately 85-90%. The product can be further purified by recrystallization from methanol if necessary.

Recommended Synthetic Pathway 2: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene[6][7][8]. For the synthesis of 4-NVP, this involves coupling 1-bromonaphthalene with 4-vinylpyridine. This method is highly reliable and also exhibits a strong preference for the trans (E) product due to steric factors in the final elimination step[9].

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states[6][10][11].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromonaphthalene, forming a Pd(II) complex.

-

Olefin Coordination & Insertion: 4-vinylpyridine coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the vinyl group into the palladium-naphthyl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the alkene product and a palladium-hydride species. This step is typically irreversible and sterically controlled, favoring the formation of the (E)-isomer.

-

Reductive Elimination: The base (e.g., triethylamine) neutralizes the generated HBr and regenerates the Pd(0) catalyst, allowing the cycle to continue.

General Experimental Protocol

-

To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous solvent (e.g., DMF or acetonitrile, ~5 mL per mmol of halide).

-

Add 4-vinylpyridine (1.2 eq) and a base such as triethylamine (Et₃N, 2.0 eq) via syringe.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst[12].

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-4-(1-Naphthylvinyl)pyridine.

Purification and Characterization

For both synthetic routes, the final product should be characterized to confirm its identity and purity.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for removing any unreacted starting materials or minor byproducts. Recrystallization from a suitable solvent like methanol can further enhance purity.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The key diagnostic signals in the ¹H NMR spectrum are the two doublets for the vinylic protons, which typically appear between 7.0 and 8.2 ppm. The large coupling constant (J ≈ 16 Hz) is characteristic of the trans (E) configuration[1][2].

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the crystalline solid.

-

Data Summary Table

| Parameter | Expected Value |

| Appearance | Light beige to white solid |

| Molecular Formula | C₁₇H₁₃N |

| Molecular Weight | 231.29 g/mol |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.63 (d, 2H), 8.20 (d, 1H), 8.12 (d, 1H, J = 16 Hz), 7.89 (m, 2H), 7.78 (d, 1H), 7.55 (m, 3H), 7.48 (d, 2H), 7.09 (d, 1H, J = 16 Hz)[2] |

| ¹³C NMR (DMSO, 75 MHz) | δ (ppm): 151.05, 145.65, 133.85, 133.67, 131.32, 130.86, 129.51, 129.02, 128.97, 127.02, 126.62, 126.24, 124.40, 124.25, 122.12[1][2] |

| Melting Point | ~124 °C[1] |

Experimental Workflow and Logic Diagrams

To visualize the entire process from synthesis to final product, the following workflow diagram is provided.

Conclusion

The synthesis of (E)-4-(1-Naphthylvinyl)pyridine can be achieved efficiently and with high stereoselectivity via either the Horner-Wadsworth-Emmons or the Mizoroki-Heck reaction. The HWE method, benefiting from a well-documented, high-yielding literature procedure, is an excellent choice for researchers. The Mizoroki-Heck reaction represents a powerful and versatile alternative, leveraging the reliability of palladium-catalyzed cross-coupling chemistry. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently produce high-purity material for preliminary studies in materials science, drug discovery, and beyond.

References

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

- De Vries, A. H. M., et al. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.

-

Foley, C. A., & Garcı́a-Bobadilla, J. M. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 11(15), 9636-9649. Available from: [Link]

-

Wikipedia contributors. (2024, November 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. Available from: [Link]

-

Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing. [Link]

- Knowles, J. P., & Whiting, A. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

-

Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

-

Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Available from: [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

ResearchGate. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Image]. Retrieved from: [Link]

-

Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds [Preprint]. ResearchGate. Available from: [Link]

-

NROChemistry. (n.d.). Heck Coupling. Retrieved from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Heck Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 4-(1-Naphthylvinyl)pyridine: Core Characteristics and Solubility for the Research Scientist

Introduction

4-(1-Naphthylvinyl)pyridine, a notable arylvinylpyridine derivative, has garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Its unique molecular architecture, featuring a pyridine ring linked to a naphthalene moiety via a vinyl bridge, gives rise to intriguing photophysical properties, including photo-isomerization and the potential for [2+2] cycloaddition reactions.[1] These characteristics make it a valuable building block for the synthesis of photoresponsive materials, coordination polymers, and metal-organic frameworks.[1] In the context of drug development, the structural motifs present in this compound are of interest for designing novel therapeutic agents. This guide provides a comprehensive overview of the fundamental physicochemical properties and solubility characteristics of this compound, offering a critical knowledge base for researchers and professionals working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

Core Attributes

The key identifiers and fundamental properties of this compound are summarized in the table below. The compound typically presents as a light yellow to brown crystalline powder.[2][3] It is known to exist as geometric isomers, primarily the (E) and (Z) forms, with the (E) isomer being the more thermodynamically stable and commonly studied form.[4]

| Property | Value | Source |

| CAS Number | 16375-56-7 | [2][3][5] |

| Molecular Formula | C₁₇H₁₃N | [5] |

| Molecular Weight | 231.29 g/mol | [5][6] |

| Appearance | Light yellow to Brown powder/crystal | [2][3] |

| Melting Point | 80.0 to 84.0 °C | [2][3][7] |

| Synonyms | 1-(4-Pyridylvinyl)naphthalene, 4-[(E)-2-(1-naphthyl)ethenyl]pyridine | [2][3][8] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54441329&t=l"]; label="Chemical Structure of this compound"; }

Figure 1: Chemical Structure of this compound

Solubility Profile

The molecule possesses both a large, non-polar naphthalene ring system and a polar pyridine ring. This amphipathic nature suggests a nuanced solubility profile. The "like dissolves like" principle provides a foundational framework for predicting its solubility. The large hydrophobic surface area of the naphthalene group would favor solubility in non-polar organic solvents, while the nitrogen atom in the pyridine ring can participate in hydrogen bonding, potentially affording some solubility in more polar solvents.

Based on solvents employed in its synthesis and purification, the following qualitative solubility profile can be inferred:[1]

| Solvent | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in its synthesis. |

| Ethanol | Soluble | Used as a solvent for the preparation of coordination complexes. |

| Methanol | Soluble | Mentioned as a solvent for dilution in purification processes. |

| Chloroform | Likely Soluble | Structurally similar compounds like stilbene show good solubility. |

| Toluene | Likely Soluble | Structurally similar compounds like stilbene show good solubility. |

| Hexane | Sparingly Soluble / Insoluble | Used as a washing solvent, suggesting poor solubility. |

| Diethyl Ether | Sparingly Soluble / Insoluble | Used for precipitation and washing. |

| Water | Insoluble | The large non-polar naphthalene moiety is expected to dominate, leading to very low aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents.

Objective:

To determine the saturation solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Tetrahydrofuran, Ethanol, Methanol, Chloroform, Toluene, Hexane, Water) of analytical grade

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker incubator

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. The solution should have a constant concentration over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is obtained.

-

The solubility can then be calculated in terms of g/L or mg/mL.

-

Alternatively, for more precise measurements, a validated analytical method such as HPLC or UV-Vis spectroscopy can be used. This involves creating a calibration curve with known concentrations of this compound in the respective solvent and then determining the concentration of the saturated solution.

-

dot graph "Solubility_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; A [label="Add excess this compound to solvent"]; B [label="Seal and equilibrate at constant temperature"]; A -> B; }

subgraph "cluster_sampling" { label="Sampling"; bgcolor="#FFFFFF"; C [label="Allow excess solid to settle"]; D [label="Withdraw and filter supernatant"]; C -> D; }

subgraph "cluster_quant" { label="Quantification"; bgcolor="#FFFFFF"; E [label="Gravimetric Analysis (Solvent Evaporation)"]; F [label="Instrumental Analysis (HPLC/UV-Vis)"]; }

B -> C; D -> E [label="Method 1"]; D -> F [label="Method 2"];

G [label="Calculate Solubility (g/L or mol/L)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E -> G; F -> G; }

Figure 2: Experimental Workflow for Solubility Determination

Conclusion

This compound is a compound of significant interest with a distinct set of physicochemical properties and a nuanced solubility profile. Its characteristically low aqueous solubility and good solubility in several organic solvents are critical considerations for its handling, reaction chemistry, and application in materials and pharmaceutical sciences. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their specific research needs. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile molecule.

References

-

Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]

-

PubChem. 4-1-Naphthyl-vinylpyridine. [Link]

-

Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ChemRxiv. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. Showing Compound 4-Vinylpyridine (FDB004426) - FooDB [foodb.ca]

- 8. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Ascendancy of Arylvinylpyridines: A Technical Guide for Drug Discovery

Abstract

The arylvinylpyridine scaffold, a nitrogen-containing isostere of stilbene, has carved a significant niche in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and biological significance of this versatile class of compounds. We will traverse the historical context of their emergence, detail the primary synthetic methodologies that enable their creation, and delve into the nuanced structure-activity relationships that govern their diverse pharmacological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future discovery.

Introduction: The Strategic Incorporation of a Pyridyl Moiety

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its inclusion in a molecular scaffold can impart a range of desirable properties, including improved aqueous solubility, the ability to form hydrogen bonds, and the introduction of a basic center that can be crucial for target engagement. The arylvinylpyridine framework, at its core, represents a strategic fusion of the pharmacologically privileged pyridine ring with the versatile vinyl linker and an aryl substituent. This arrangement gives rise to a class of compounds with a rich and varied bioactivity profile, spanning from anticancer and antimicrobial to antioxidant applications.

The inherent value of this scaffold lies in its structural tunability. The position of the vinyl group on the pyridine ring (2-, 3-, or 4-), the substitution pattern on the aryl ring, and the stereochemistry of the vinyl bond all provide avenues for meticulous optimization of a compound's biological activity and pharmacokinetic properties. This guide will illuminate the key discoveries and synthetic advancements that have propelled arylvinylpyridine derivatives to the forefront of modern drug discovery efforts.

Historical Perspective: From Stilbazoles to Modern Therapeutic Agents

The exploration of arylvinylpyridine derivatives, initially referred to as "stilbazoles," dates back to at least the 1970s. Early investigations were centered on their potential as hypocholesterolemic agents, highlighting an early interest in their biological properties.[3] These initial studies laid the groundwork for a broader appreciation of the therapeutic potential of this structural motif.

The advent of more sophisticated synthetic techniques, particularly in the latter half of the 20th century, catalyzed a resurgence of interest in arylvinylpyridines. The development of powerful carbon-carbon bond-forming reactions provided chemists with the tools to synthesize a diverse array of these compounds with greater efficiency and control, paving the way for systematic biological screening and the elucidation of their structure-activity relationships.

Synthetic Methodologies: Crafting the Arylvinylpyridine Core

The construction of the pivotal vinyl bridge between the aryl and pyridyl moieties is the central challenge in the synthesis of arylvinylpyridine derivatives. Several robust and versatile synthetic strategies have been developed to achieve this transformation, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, stereoselectivity, and the functional group tolerance required for the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the synthesis of alkenes, particularly with a preference for the (E)-isomer.[4][5][6][7] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of arylvinylpyridines, this typically involves the reaction of a substituted benzylphosphonate with a pyridinecarboxaldehyde, or a pyridylmethylphosphonate with a benzaldehyde derivative.

A key advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction, simplifying purification compared to the traditional Wittig reaction.[5] The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of arylvinylpyridines.

The Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, is another cornerstone of alkene synthesis.[8][9] It utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. The synthesis of arylvinylpyridines via the Wittig reaction typically involves the reaction of a benzyltriphenylphosphonium salt with a pyridinecarboxaldehyde in the presence of a strong base.

While highly effective, the Wittig reaction often produces triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Heck Coupling Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10][11][12] For the synthesis of arylvinylpyridines, this can be achieved by coupling a halopyridine with a substituted styrene, or a substituted aryl halide with a vinylpyridine.

The Heck reaction offers excellent functional group tolerance and is often stereoselective for the formation of the (E)-isomer. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.

Caption: Simplified catalytic cycle for the Heck coupling reaction in arylvinylpyridine synthesis.

Biological Activities and Therapeutic Potential

Arylvinylpyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of arylvinylpyridine derivatives. These compounds have shown potent cytotoxic effects against a range of cancer cell lines.[2][13][14][15][16][17] The mechanism of action is often multifaceted, with some derivatives acting as microtubule-destabilizing agents, similar to other stilbene analogs like combretastatin. The presence and position of substituents on both the aryl and pyridine rings play a crucial role in determining their anticancer potency and selectivity. For instance, certain substitution patterns can enhance activity against specific cancer cell lines while exhibiting lower toxicity towards normal cells.[14][18]

Table 1: Anticancer Activity of Representative Arylvinylpyridine Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PS2g | K562 (Leukemia) | 1.46 | [17][18] |

| Compound 6 | MCF-7 (Breast) | 11.7 | [13] |

| Compound 6 | HepG2 (Liver) | 0.21 | [13] |

| Compound 6 | A549 (Lung) | 1.7 | [13] |

| 1,4-DHP 18 | HeLa (Cervical) | 3.60 | [14] |

| 1,4-DHP 19 | HeLa (Cervical) | 2.31 | [14] |

| Compound 4 | CDK2/cyclin A2 | 0.24 | [16] |

Antimicrobial Activity

The arylvinylpyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been identified with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][19] The introduction of the pyridine moiety can enhance the antimicrobial activity of stilbene-like compounds, potentially through improved cell penetration or interaction with specific microbial targets.

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | P. aeruginosa | 50 | [13] |

| Compound 13 | C. albicans | 3.1 | [13] |

| Compound 2c | S. aureus | 0.039 | [1] |

| Compound 2c | B. subtilis | 0.039 | [1] |

| EA-02-009 | S. aureus | 0.5-1 | [18] |

| Compound 66 | S. aureus | 56 ± 0.5% inhibition | [19] |

| Compound 65 | E. coli | 55 ± 0.5% inhibition | [19] |

Antioxidant Activity

Several arylvinylpyridine derivatives have been shown to possess antioxidant properties.[13][20][21][22][23][24] This activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states. The electronic properties of the substituents on the aryl ring can significantly influence the antioxidant capacity of these compounds.

Structure-Activity Relationships (SAR)

The biological activity of arylvinylpyridine derivatives is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR observations include:

-

Position of the Vinyl Group: The point of attachment of the vinyl group to the pyridine ring (2-, 3-, or 4-position) can have a profound impact on biological activity. For example, studies have shown that 3- and 4-substituted arylvinylpyridines can exhibit different anticancer activity profiles.[18]

-

Aryl Ring Substitution: The nature, number, and position of substituents on the aryl ring are critical determinants of activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can modulate the electronic properties of the molecule, influencing its interaction with biological targets and its pharmacokinetic profile. The presence of hydroxyl groups can be important for antioxidant activity.[25]

-

Stereochemistry: The geometry of the vinyl double bond ((E) vs. (Z)) can significantly affect biological activity. In many cases, the (E)-isomer is found to be more active, as it mimics the geometry of naturally occurring stilbenes.

Experimental Protocol: Synthesis of (E)-4-(4-methoxystyryl)pyridine via Horner-Wadsworth-Emmons Reaction

This section provides a detailed, step-by-step methodology for the synthesis of a representative arylvinylpyridine derivative.

Objective: To synthesize (E)-4-(4-methoxystyryl)pyridine from 4-pyridinecarboxaldehyde and diethyl (4-methoxybenzyl)phosphonate.

Materials:

-

Diethyl (4-methoxybenzyl)phosphonate

-

4-Pyridinecarboxaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Dissolve diethyl (4-methoxybenzyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 15 minutes. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.

-

Reaction with Aldehyde: a. Dissolve 4-pyridinecarboxaldehyde (1.1 equivalents) in anhydrous THF and add it dropwise to the ylide solution at room temperature. b. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-4-(4-methoxystyryl)pyridine.

-

Characterization: a. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

Arylvinylpyridine derivatives represent a versatile and highly promising class of compounds with a broad range of therapeutic applications. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse chemical libraries for biological screening. The ongoing exploration of their structure-activity relationships will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research in this area will likely focus on the development of novel arylvinylpyridines as targeted therapies for cancer, infectious diseases, and conditions associated with oxidative stress, further solidifying their position as a privileged scaffold in medicinal chemistry.

References

- Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. (n.d.). [Source not further specified]

-

Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (2023). Natural Product Research, 38(11), 1961-1966. [Link]

- Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (n.d.). Semantic Scholar.

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). Molecules, 27(19), 6528. [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1184-1205. [Link]

-

Hypocholesteremic agents. I. Substituted stilbazoles and dihydrostilbazoles. (1970). Journal of Medicinal Chemistry, 13(3), 359-366. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

- IC50 values of derivatives against cancer cells and relative... (n.d.).

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6649. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules, 27(15), 4994. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry. [Link]

- Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.).

-

Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (2024). Natural Product Research, 38(11), 1961-1966. [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). Organic & Biomolecular Chemistry, 20(37), 7435-7439. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station International Edition. [Link]

-

Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3205. [Link]

-

Synthesis of thyminyl stilbazoles and their photo-reactivity. (2014). Photochemical & Photobiological Sciences, 13(9), 1290-1296. [Link]

-

The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview). (2022). Chemistry of Heterocyclic Compounds, 58(7), 593-596. [Link]

- Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.).

-

The Wittig reaction. (n.d.). Lumen Learning. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

- The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Source not further specified]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

SYNTHESIS OF SOME STILBAZOLE DERIVATIVES. (1945). The Journal of Organic Chemistry, 10(5), 441-445. [Link]

- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (n.d.).

- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).

-

The Antioxidant Activity of Dihydropyridine Derivatives. (2020). Current Research in Bioorganic & Organic Chemistry, 3, 124. [Link]

-

Synthetic approaches toward stilbenes and their related structures. (2018). Beilstein Journal of Organic Chemistry, 14, 1458-1517. [Link]

- Synthesis of thyminyl stilbazoles and their photo-reactivity. (n.d.).

-

Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (2018). Molecules, 23(11), 2949. [Link]

-

Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2023). Scientific Reports, 13(1), 1836. [Link]

-

Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. (2022). Molecules, 27(19), 6528. [Link]

-

Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5032-5036. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypocholesteremic agents. I. Substituted stilbazoles and dihydrostilbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and cytotoxic activity of pyridine-based stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 22. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Dichotomy of a Molecular Switch: An In-depth Technical Guide to the E/Z Isomerization of 4-(1-Naphthylvinyl)pyridine

Abstract

4-(1-Naphthylvinyl)pyridine (4-1-NVP) stands as a molecule of significant interest within the realm of photoresponsive materials, finding potential applications in energy storage, biomaterials, and molecular actuation.[1] Its utility is intrinsically linked to its capacity for E/Z isomerization, a fundamental process that allows for the controlled switching of its geometric and, consequently, its physicochemical properties. This technical guide provides a comprehensive exploration of the core principles governing the E/Z isomerization of 4-1-NVP, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, dissect the key factors that influence its efficiency and equilibrium, and present robust experimental protocols for its induction and analysis.

Introduction: The Significance of Stereochemical Control

Arylvinylpyridines, a class of compounds to which 4-1-NVP belongs, are notable for their ability to undergo photochemical transformations, including both isomerization and [2+2] cycloaddition.[1] The E/Z isomerization, specifically, refers to the interconversion between two diastereomers, or geometric isomers, arising from restricted rotation about the central carbon-carbon double bond. The E isomer (entgegen, German for "opposite") has the naphthyl and pyridine rings on opposite sides of the double bond, while the Z isomer (zusammen, German for "together") has them on the same side.

This seemingly subtle structural change can have profound effects on the molecule's properties, including its absorption and emission spectra, dipole moment, and steric profile.[2] The ability to control this isomerization with external stimuli, such as light or heat, makes 4-1-NVP a valuable component in the design of molecular switches and dynamic materials.[3]

The Mechanism of Isomerization: A Tale of Two Pathways

The E/Z isomerization of this compound, much like its well-studied analog stilbene, can proceed through two primary mechanistic pathways: photochemical and thermal isomerization.[4]

Photochemical Isomerization: Harnessing the Power of Light